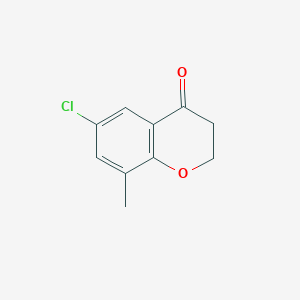

6-chloro-8-methylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTQTQFZRIHBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCCC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 6 Chloro 8 Methylchroman 4 One Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Chroman-4-one Core

The chroman-4-one scaffold is amenable to both electrophilic and nucleophilic substitution reactions, allowing for functionalization at various positions. The substitution patterns are dictated by the inherent electronic properties of the bicyclic system.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the 6-chloro-8-methylchroman-4-one is activated towards electrophilic aromatic substitution. The ether oxygen at position 1 is an activating ortho-, para-director, while the methyl group at position 8 is also an activating ortho-, para-director. Conversely, the chloro group at position 6 is a deactivating ortho-, para-director. The carbonyl group at position 4 is a deactivating meta-director. Considering the combined effects of these substituents, the most likely position for electrophilic attack is C5, which is ortho to the activating ether oxygen and para to the activating methyl group, while being meta to the deactivating carbonyl group. The C7 position is also a potential site, being ortho to both the chloro and methyl groups.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst like aluminum chloride wikipedia.orgrsc.orgmasterorganicchemistry.combyjus.com.

While specific studies on this compound are not prevalent, the general principles of electrophilic aromatic substitution on substituted aromatic rings are well-established rsc.org.

Nucleophilic Substitution:

The chroman-4-one core can also undergo nucleophilic substitution reactions, particularly at the C3 position adjacent to the carbonyl group. This position can be functionalized through a two-step process involving an initial bromination followed by substitution with a variety of nucleophiles. This strategy has been employed to introduce diverse functional groups such as amino, cyano, and acetate moieties gu.se.

A general scheme for this process is as follows:

Bromination: The chroman-4-one is treated with a brominating agent, such as pyridinium tribromide (Py·Br3), to introduce a bromine atom at the C3 position.

Nucleophilic Substitution: The resulting 3-bromochroman-4-one is then reacted with a nucleophile (Nu-), which displaces the bromide ion to form the C3-substituted product.

| Nucleophile (Nu-) | Introduced Substituent |

| NH3 | -NH2 |

| CN- | -CN |

| CH3COO- | -OAc |

This table illustrates potential nucleophilic substitution reactions at the C3 position of a brominated chroman-4-one core.

Furthermore, analogous heterocyclic systems, such as 4-chloro-8-methylquinolin-2(1H)-one, have been shown to undergo nucleophilic substitution of the chloro group on the aromatic ring with various nucleophiles, including hydrazines and amines youtube.comacs.org. This suggests that under specific conditions, the chloro group at the C6 position of this compound could potentially be a target for nucleophilic aromatic substitution.

Oxidation and Reduction Pathways of Chroman-4-one Derivatives

The carbonyl group and the heterocyclic ring of chroman-4-one derivatives are key sites for oxidation and reduction reactions, leading to a variety of structurally different compounds.

Reduction Pathways:

The carbonyl group at C4 is readily reduced to a secondary alcohol using common reducing agents. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this transformation, yielding the corresponding chroman-4-ol youtube.comchemistrysteps.comyoutube.comyoutube.comscribd.com. The choice of reducing agent can be crucial, with LiAlH4 being a more powerful reducing agent capable of reducing other functional groups that might be present in the molecule chemistrysteps.comyoutube.com.

The resulting chroman-4-ol can undergo further reactions:

Dehydroxylation: The hydroxyl group can be removed to form the corresponding chroman. This can be achieved using a reagent system like triethylsilane and a Lewis acid (e.g., BF3·Et2O).

Dehydration: Elimination of water from the chroman-4-ol leads to the formation of a chromene, introducing a double bond into the heterocyclic ring. This is typically carried out under acidic conditions.

Oxidation Pathways:

Oxidation of the chroman-4-one scaffold can lead to the corresponding chromone (B188151), which possesses a double bond between C2 and C3. This transformation introduces conjugation with the carbonyl group and the aromatic ring. A common method for this oxidation involves a bromination-dehydrobromination sequence. The chroman-4-one is first brominated at the C3 position, and the resulting 3-bromochroman-4-one is then treated with a base to eliminate hydrogen bromide and form the C2-C3 double bond nih.gov.

Under more vigorous oxidative conditions, such as with hot, acidic potassium permanganate (KMnO4), the chroman-4-one ring can be cleaved libretexts.orgyoutube.commasterorganicchemistry.comyoutube.comyoutube.com. The benzylic carbon (C4a) is susceptible to oxidation, which can ultimately lead to the degradation of the heterocyclic ring and the formation of a dicarboxylic acid derivative of the benzene ring.

| Reaction Type | Reagent(s) | Product |

| Carbonyl Reduction | NaBH4 or LiAlH4 | Chroman-4-ol |

| Dehydroxylation | Et3SiH, BF3·Et2O | Chroman |

| Dehydration | Acid catalyst | Chromene |

| Oxidation to Chromone | 1. Py·Br3; 2. Base | Chromone |

| Oxidative Cleavage | Hot, acidic KMnO4 | Dicarboxylic acid derivative |

This interactive data table summarizes key oxidation and reduction reactions of the chroman-4-one core.

Formation of Complex Hybrid Structures Incorporating Chroman-4-one

The chroman-4-one scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules, where it is combined with other pharmacophoric moieties. This molecular hybridization strategy aims to create new chemical entities with potentially enhanced or novel biological activities.

Chroman-4-one-Triazole Hybrids:

One common approach involves the linkage of a chroman-4-one unit to a 1,2,3-triazole ring. This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The synthesis typically involves preparing a chroman-4-one derivative bearing either an azide or a terminal alkyne functionality, which is then reacted with a complementary alkyne or azide-containing molecule to form the triazole-linked hybrid nih.govresearchgate.netsciepub.comresearchgate.net.

Chroman-4-one-Chalcone Hybrids:

Chalcones, characterized by an α,β-unsaturated ketone system, are another class of compounds often hybridized with chroman-4-ones. The synthesis of these hybrids can be achieved through a Claisen-Schmidt condensation reaction between a substituted 2-hydroxyacetophenone and a cinnamaldehyde derivative to first form a chalcone (B49325), which then undergoes an intramolecular cyclization to form the chroman-4-one ring bearing a styryl substituent. Alternatively, a pre-formed chroman-4-one with a reactive methyl or methylene (B1212753) group at the C2 or C3 position can be condensed with an aromatic aldehyde to introduce the chalcone-like moiety researchgate.netacs.orgmdpi.comtsijournals.com.

These synthetic strategies allow for the creation of a wide array of complex hybrid structures, where the substitution pattern on both the chroman-4-one and the appended heterocyclic or acyclic moiety can be systematically varied to explore structure-activity relationships.

Stability Studies of Functionalized Chroman-4-one Derivatives

The stability of functionalized chroman-4-one derivatives is a critical factor, particularly for their potential application in biological systems or as materials. The stability is influenced by the inherent properties of the chroman-4-one core and the nature of the appended functional groups.

Thermal Stability:

Studies on the thermal degradation of the parent chroman ring system have shown that it can undergo decomposition at elevated temperatures. The primary decomposition pathway involves the elimination of ethene and the formation of o-quinone methide. This indicates that the heterocyclic ring is the most likely point of initial thermal degradation. The presence of substituents on the chroman-4-one core can influence the temperature and mechanism of decomposition.

Hydrolytic Stability:

The stability of functionalized chroman-4-one derivatives in aqueous environments, particularly under acidic or basic conditions, is largely dependent on the nature of the functional groups. For instance, derivatives containing ester linkages are susceptible to hydrolysis, which can be a consideration for their in vivo applications. Conversely, more robust linkages, such as amides or the triazole ring, exhibit greater hydrolytic stability.

The chroman-4-one core itself is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases can promote reactions such as ring-opening or rearrangements, especially at elevated temperatures. The presence of the carbonyl group can also facilitate reactions at the adjacent C3 position under basic conditions through the formation of an enolate.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 8 Methylchroman 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-chloro-8-methylchroman-4-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the molecular framework of chroman-4-one derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For a typical this compound scaffold, characteristic signals are observed. The protons on the heterocyclic ring (H-2 and H-3) usually appear as triplets, with their chemical shifts influenced by the substituents. Aromatic protons exhibit distinct splitting patterns depending on their substitution, while the methyl group at the 8-position gives a characteristic singlet. For instance, in 2-alkyl-substituted chroman-4-ones, the protons at C-2 and C-3 show specific multiplicities and coupling constants that help confirm their relative positions. mdpi.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. youtube.com The carbonyl carbon (C-4) of the chroman-4-one skeleton is typically observed at a downfield chemical shift. The signals for the aromatic carbons are spread over a specific range, and their exact shifts are influenced by the chloro and methyl substituents. The carbons of the heterocyclic ring (C-2 and C-3) and the methyl group (C-8 methyl) also have characteristic chemical shifts. The presence of a chiral center can lead to distinct signals for otherwise equivalent carbons. masterorganicchemistry.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Chroman-4-one Derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 4.49–4.35 (m) | 77.9 |

| H-3 | 2.72–2.60 (m) | 43.0 |

| C-4 | - | 192.7 |

| Aromatic H | 7.85-6.91 (m) | 117.9-161.7 |

| C-8 Methyl | - | 14.0 |

Note: Data is illustrative and based on a representative 2-pentylchroman-4-one. nih.gov Actual values for this compound will vary.

Two-dimensional NMR techniques are indispensable for unambiguously assigning complex structures by revealing correlations between different nuclei. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound derivatives, COSY spectra would show correlations between the protons at C-2 and C-3, and among the coupled aromatic protons, helping to establish the connectivity within the spin systems. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the ¹³C spectrum. sdsu.edu

Table 2: Common 2D NMR Correlations for Structural Elucidation.

| Experiment | Information Provided | Example Application for this compound |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds | Correlation between H-2 and H-3 protons. |

| NOESY | ¹H-¹H correlations through space | Determining the spatial proximity of substituents. |

| HSQC | Direct ¹H-¹³C correlations | Assigning the carbon signal for each protonated carbon. |

| HMBC | Long-range ¹H-¹³C correlations | Confirming connectivity between the methyl group and the aromatic ring. |

Saturation Transfer Difference (STD) NMR is a powerful method for studying the binding of ligands to large protein receptors. glycopedia.eucreative-biostructure.com In this experiment, selective saturation is applied to the protein, and this saturation is transferred to any bound ligands. By comparing the spectra with and without protein saturation, the signals of the binding ligand can be identified. researchgate.net The intensity of the STD effect for different protons on the ligand reveals which parts of the molecule are in closest contact with the protein, providing valuable information about the binding epitope. glycopedia.eu This technique could be employed to investigate the interactions of this compound derivatives with biological targets. creative-biostructure.com

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: In the FT-IR spectrum of a this compound derivative, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group is expected in the region of 1650-1690 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, C=C stretching vibrations of the aromatic ring, and C-O stretching vibrations of the ether linkage. The C-Cl stretching vibration would also be present at lower frequencies. For example, in 6,8‐dichloro‐2‐styryl‐4H‐chromen‐4‐one, the C=O stretch appears at 1658 cm⁻¹. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for Chroman-4-one Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1650 - 1690 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and for purifying compounds. The mass spectrometer provides molecular weight information for each component as it elutes from the chromatography column.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For chroman-4-one derivatives, characteristic fragmentation pathways often involve cleavage of the heterocyclic ring, providing clues about the substitution pattern.

X-ray Crystallography for Solid-State Structural Determination

Table 4: Summary of Spectroscopic and Structural Analysis Techniques.

| Technique | Information Obtained |

|---|---|

| 1D NMR (¹H, ¹³C) | Basic structural framework, number and type of protons and carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. |

| STD NMR | Information on ligand-receptor binding and epitope mapping. |

| FT-IR & FT-Raman | Identification of functional groups. |

| Mass Spectrometry (HRMS, LC-MS) | Molecular weight, elemental formula, and fragmentation patterns. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons of low excitation energy. shu.ac.uk

The chroman-4-one scaffold contains several key chromophores: the benzene (B151609) ring, the carbonyl group (C=O), and the oxygen heteroatom within the pyranone ring. These features give rise to distinct electronic transitions, primarily of the π→π* and n→π* types. youtube.com

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-energy transitions, resulting in strong absorption bands in the UV spectrum. In the this compound molecule, these transitions are associated with the aromatic ring and the carbonyl group's double bond. youtube.com Systems with conjugated π bonds, like the benzene ring, have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths. masterorganicchemistry.com

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the carbonyl and ether groups, to a π* antibonding orbital. libretexts.org These are lower-energy transitions compared to π→π* and result in weaker absorption bands at longer wavelengths. youtube.comyoutube.com The carbonyl group in the chromanone structure is a primary site for this type of transition. shu.ac.uk

The substitution pattern on the aromatic ring significantly influences the UV-Vis absorption profile. The chlorine atom at the 6-position and the methyl group at the 8-position act as auxochromes—substituents that, when attached to a chromophore, alter the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption maximum. slideshare.net Electron-donating groups, like the methyl group, and electron-withdrawing groups containing lone pairs, like the chloro group, can interact with the π system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). slideshare.net

While specific experimental UV-Vis data for this compound is not extensively published, analysis of related substituted chromanone structures provides insight into their expected electronic absorption properties. For instance, studies on other substituted chromanones reveal characteristic absorption bands corresponding to the electronic transitions within the scaffold. A study on substituted 2-hydroxy-2-trifluoromethylchroman-4-ones identified distinct absorption bands, referred to as K, B, and C=O bands, which showed shifts in wavelength and molar extinction coefficients depending on the substituents on the aromatic ring. researchgate.net Similarly, UV-Vis analysis of certain spiro-chromene derivatives identified π-π* and n-π* transitions around 249 nm and 316 nm, respectively. researchgate.net

The tables below summarize typical electronic transitions observed in molecules containing chromanone-related functional groups and illustrative data from substituted chromanone derivatives.

Table 1: Typical Electronic Transitions in the Chroman-4-one Scaffold

| Transition Type | Involved Orbitals | Associated Functional Groups | Expected Wavelength Range |

|---|---|---|---|

| π→π* | π bonding to π* antibonding | Aromatic Ring, Carbonyl (C=O) | 200-300 nm |

Table 2: Illustrative UV-Vis Absorption Data for Substituted Chromanone Derivatives

| Compound Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³/mol·cm) | Transition Assignment | Reference |

|---|---|---|---|---|---|

| Spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amine | Ethyl Acetate | 249 | Not Reported | π→π* | researchgate.net |

| Spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amine | Ethyl Acetate | 316 | Not Reported | n→π* | researchgate.net |

Note: The data presented is for structurally related compounds and serves to illustrate the expected spectroscopic behavior. The exact λmax and ε values for this compound may vary.

The solvent used to dissolve the sample can also influence the position and intensity of absorption bands. Polar solvents can stabilize the ground state of non-bonding electrons through hydrogen bonding, leading to a hypsochromic (blue) shift for n→π* transitions, meaning they shift to shorter wavelengths. youtube.com

Theoretical and Computational Chemistry of 6 Chloro 8 Methylchroman 4 One and Analogues

Quantum Chemical Studies (DFT, Semi-empirical Methods)

Quantum chemical studies, particularly Density Functional Theory (DFT) and semi-empirical methods, are pivotal in understanding the electronic behavior of chroman-4-one derivatives. uni-muenchen.dempg.de DFT methods, such as B3LYP, are frequently employed for their balance of accuracy and computational cost in predicting molecular geometries, vibrational frequencies, and electronic properties. dergipark.org.trnih.gov Semi-empirical methods, being less computationally intensive, are useful for preliminary analyses of larger molecular systems. uni-muenchen.de

Electronic Structure Analysis (HOMO-LUMO, MEP, NBO)

Electronic structure analysis provides a detailed picture of the electron distribution and related properties of 6-chloro-8-methylchroman-4-one.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and stability. nih.govyoutube.com A smaller energy gap suggests higher reactivity. nih.gov For chromone (B188151) derivatives, which are structurally related to this compound, DFT calculations have been used to determine these frontier orbitals. nih.govresearchgate.net Analysis of the HOMO and LUMO electron density distributions helps in identifying the regions of the molecule that are likely to act as electron donors and acceptors, respectively. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trd-nb.info The MEP surface displays regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen) and positive potential (associated with hydrogen atoms or electron-deficient regions). These maps provide insights into intermolecular interactions. researchgate.netd-nb.info

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density between occupied and unoccupied orbitals, which indicates the stability of the molecule arising from hyperconjugative interactions. dergipark.org.trnih.govsemanticscholar.org This analysis provides information on charge transfer within the molecule. nih.govnih.govnih.gov

| Parameter | Significance | Typical Method of Calculation |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions, indicating molecular stability. | DFT |

Reactivity Prediction via Fukui Functions

Fukui functions are a tool within conceptual DFT used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netchemrxiv.orgharbinengineeringjournal.com By analyzing the change in electron density when an electron is added to or removed from the molecule, Fukui functions can identify the specific atoms that are most susceptible to attack. researchgate.netharbinengineeringjournal.com This information is invaluable for understanding the chemical behavior of this compound and guiding the synthesis of new derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules. mdpi.comwustl.eduwustl.edu

Ligand-Protein Docking Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govmdpi.comnih.govsemanticscholar.org This method is widely used to understand the potential biological activity of chroman-4-one derivatives by modeling their interactions with the active sites of enzymes or receptors. nih.govgu.se Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov The binding affinity, often expressed as a docking score, can be used to rank different compounds and prioritize them for further experimental testing. nih.govnih.gov

| Target Protein | Compound Class | Key Interactions Observed | Significance of Findings |

|---|---|---|---|

| Pteridine Reductase 1 (PTR1) | Chroman-4-one analogues | Hydrogen bonding with Arg14 and NADP+, T-shaped stacking with Trp221. nih.gov | Provides a basis for designing novel anti-parasitic agents. nih.gov |

| Sirtuin 2 (SIRT2) | Substituted chroman-4-one derivatives | Interactions within the enzyme's active site leading to inhibition. nih.gov | Identifies potential therapeutic agents for neurodegenerative diseases and cancer. nih.gov |

| HIV-1 Integrase | Lamellarin analogues | Hydrogen bonding with Glu92, Cys65, His67, Asp64, and Asp116. nih.gov | Suggests potential for development of new anti-HIV drugs. nih.gov |

Homology Modeling for Target Protein Structures

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a protein with a similar amino acid sequence) as a template. Homology modeling is a crucial first step in structure-based drug design when experimental structures are lacking, enabling subsequent molecular docking and dynamics studies. mdpi.com

Conformational Analysis and Stability Profiling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comutdallas.edulibretexts.org For this compound, the flexibility of the dihydropyranone ring is of particular interest. The thio-chroman ring, a related structure, has been shown to adopt a sofa conformation. nih.gov Understanding the preferred conformations and the energy barriers between them is essential for a complete picture of the molecule's behavior and its ability to bind to a target receptor. lumenlearning.comnih.gov Molecular dynamics simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in medicinal chemistry and materials science. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov The fundamental principle is that the variations in the activity or properties of a series of compounds are determined by changes in their molecular structure. nih.gov For chroman-4-one derivatives, including this compound, QSAR and QSPR studies are instrumental in predicting biological efficacy, designing new potent analogues, and understanding the molecular features crucial for their activity. nih.govfrontiersin.org

The development of a QSAR/QSPR model involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be categorized as electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices), among others. frontiersin.orgmdpi.com Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then employed to build a predictive model. frontiersin.org The statistical validity and predictive power of these models are rigorously assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred) from external validation. frontiersin.orgmdpi.com

In the context of chroman-4-one analogues, QSAR studies have successfully elucidated the structural requirements for various biological activities. For instance, a 2D-QSAR analysis of 3-iodochromone derivatives as potential fungicides revealed that descriptors related to electronic properties (DeltaEpsilonC) and atom counts at specific topological distances (T_2_Cl_6, T_2_F_6) significantly influence fungicidal activity. frontiersin.org The resulting MLR model demonstrated high statistical significance (r² = 0.943, q² = 0.911), indicating a robust correlation. frontiersin.org

Furthermore, Structure-Activity Relationship (SAR) studies on substituted chroman-4-ones as inhibitors of the enzyme Sirtuin 2 (SIRT2) have shown that the nature and position of substituents on the chroman-4-one scaffold are critical for potency. nih.gov It was observed that larger, electron-withdrawing groups, such as the chloro group in this compound, located at the 6- and 8-positions of the chroman ring, were favorable for inhibitory activity. nih.gov Such qualitative findings are foundational to QSAR modeling and highlight the importance of the substitution pattern present in the target molecule.

The table below illustrates the types of molecular descriptors commonly used in QSAR/QSPR studies of chroman-4-one derivatives and their relevance to predicting activity or properties.

| Descriptor Type | Example Descriptors | Relevance to Activity/Property |

| Electronic | ZCompDipole (Dipole Moment Z component) | Influences polar interactions with biological targets. |

| DeltaEpsilonC | Relates to the electronic character and reactivity of the molecule. frontiersin.org | |

| Topological | T_2_Cl_6 (Count of Chlorine atoms at topological distance 2) | Quantifies the presence and relative position of specific atoms like halogens, which can impact binding and lipophilicity. frontiersin.org |

| Physicochemical | logP (Lipophilicity) | A key determinant of pharmacokinetic properties, such as membrane permeability and absorption. mdpi.com |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons, which is crucial in many biochemical reactions. researchgate.net |

Prediction of Spectroscopic Parameters from Computational Data

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, offering valuable insights that complement and aid in the interpretation of experimental data. cardiff.ac.uk For this compound and its analogues, theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Visible) spectra. nih.govnih.gov

Vibrational spectra (FT-IR and FT-Raman) can be calculated by computing the second derivatives of the energy with respect to atomic displacements. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and calculate vibrational frequencies. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these theoretical frequencies are typically multiplied by a scaling factor (e.g., 0.96). researchgate.net The Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of the vibrational modes. nih.gov

The prediction of NMR chemical shifts (¹H and ¹³C) is another critical application of computational chemistry in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. iaea.org The accuracy of these predictions is sensitive to the level of theory, basis set, and the inclusion of solvent effects, but modern computational approaches can achieve mean absolute errors as low as 0.16 ppm for ¹H and 1.26 ppm for ¹³C NMR chemical shifts when compared with experimental data. frontiersin.org

Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies and oscillator strengths corresponding to electronic transitions between molecular orbitals. nih.gov The calculated wavelengths (λmax) can be compared with experimental spectra to understand the nature of the electronic transitions, such as n → π* or π → π*, which are characteristic of the chromophores within the molecule. researchgate.net Discrepancies between theoretical and experimental UV-Vis spectra can sometimes arise from the limitations of the computational model in fully accounting for specific solute-solvent interactions. researchgate.net

The following table provides a generalized comparison of how experimental spectroscopic data for a chroman-4-one scaffold can be correlated with computationally predicted parameters.

| Spectroscopic Technique | Parameter | Typical Experimental Value Range | Computational Prediction Method | Notes on Correlation |

| FT-IR | C=O Stretch | 1670-1690 cm⁻¹ | DFT (e.g., B3LYP/6-311G(d,p)) | Calculated frequencies are often scaled to match experimental values. researchgate.net |

| ¹H NMR | Aromatic Protons | 6.5-8.0 ppm | DFT/GIAO | Good correlation is generally observed, aiding in signal assignment. iaea.org |

| ¹³C NMR | Carbonyl Carbon (C=O) | 185-195 ppm | DFT/GIAO | Highly predictable and useful for confirming the presence of the ketone group. mdpi.com |

| UV-Visible | π → π* Transition | 240-280 nm | TD-DFT | Calculations help assign electronic transitions observed in the experimental spectrum. nih.gov |

Biological and Mechanistic Research of 6 Chloro 8 Methylchroman 4 One Derivatives in Vitro Studies

Investigations into Anticancer and Antiproliferative Activities (Cell-Based Assays)

The chroman-4-one scaffold is a recognized pharmacophore in the development of new anticancer agents. nih.govgoogle.com Research has explored various derivatives for their cytotoxic effects against a range of human cancer cell lines.

Activity Against Various Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HCT-116, HL60)

Substituted chroman-4-one derivatives have demonstrated notable antiproliferative effects in cell-based assays. Two chroman-4-one-based Sirtuin 2 (SIRT2) inhibitors showed efficacy against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines. acs.org The antiproliferative activity of these compounds was found to correlate with their potency as SIRT2 inhibitors. acs.org

While direct studies on 6-chloro-8-methylchroman-4-one against a broader panel of cells are limited in the provided literature, related structures have been evaluated. For instance, 2'-chloro-substituted chroman-4-one compounds displayed significant cytotoxic activity against HL-60 (acute myeloblastic leukemia) cells, among others. nih.gov Similarly, other chromone (B188151) derivatives have been tested against HCT-116 (colon cancer) and HeLa (cervical cancer) cells, showing varying degrees of cytotoxicity. researchgate.netrsc.org One study found that certain chromone congeners were highly potent against HCT-116 colon cancer cells. researchgate.net Another investigation into thiochromanone derivatives, which are structurally related, showed significant antiproliferative activity against HeLa cells, with an IC50 value of 29.25 μM. rsc.org

A summary of the cytotoxic activity for various chroman-4-one and related derivatives against different cancer cell lines is presented below.

| Compound Class | Cell Line | Activity Noted | Source |

|---|---|---|---|

| Chroman-4-one based SIRT2 inhibitors | MCF-7 (Breast), A549 (Lung) | Antiproliferative effects observed, correlating with SIRT2 inhibition. | acs.org |

| 2'-Chloro-substituted chroman-4-ones | HL-60 (Leukemia) | Significant cytotoxic activity. | nih.gov |

| Chromone congeners | HCT-116 (Colon) | Highly potent cytotoxic activity. | researchgate.net |

| Thiochromanone derivative | HeLa (Cervical) | IC50 = 29.25 μM. | rsc.org |

Exploration of Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)

The anticancer effects of chroman-4-one derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle. The primary mechanism identified for the antiproliferative action of chroman-4-one-based SIRT2 inhibitors is the hyperacetylation of α-tubulin. acs.org SIRT2 is an enzyme that deacetylates α-tubulin; its inhibition leads to an accumulation of acetylated α-tubulin, which can disrupt microtubule function, leading to cell cycle arrest and inhibition of tumor growth. acs.orgresearchgate.net

Flow cytometric analysis of related thiochromanone derivatives revealed they can significantly induce apoptosis and arrest the cell cycle at the G2/M phase. rsc.org Further mechanistic studies on other chromone derivatives have shown they can trigger apoptosis by down-regulating the expression of the anti-apoptotic gene Bcl-2 and up-regulating pro-apoptotic genes like Bax and p53. researchgate.net This shift in the balance of pro- and anti-apoptotic proteins is a common pathway for inducing cell death in cancer cells. Some compounds have demonstrated a dual mechanism, inducing both apoptosis and cell cycle arrest. researchgate.net

Enzyme Inhibition Studies of Chroman-4-one Analogues

The therapeutic potential of chroman-4-one derivatives often stems from their ability to selectively inhibit specific enzymes involved in disease pathology.

Sirtuin (SIRT2) Inhibitory Activity and Specificity

A significant body of research has focused on chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases and cancer. researchgate.net A series of substituted chromone and chroman-4-one derivatives were synthesized and found to be potent and selective inhibitors of SIRT2. researchgate.net

Structure-activity relationship (SAR) studies revealed that substitution at the 2-, 6-, and 8-positions of the chroman-4-one scaffold was crucial for high potency. researchgate.net Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. researchgate.net An initial lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one , demonstrated excellent SIRT2 inhibition with a half-maximal inhibitory concentration (IC50) of 4.5 μM. researchgate.net Further optimization led to the discovery of 6,8-dibromo-2-pentylchroman-4-one , which was the most potent inhibitor in the series with an IC50 value of 1.5 μM. researchgate.net

Crucially, these potent inhibitors were found to be highly selective for SIRT2 over other sirtuin isoforms, SIRT1 and SIRT3, showing less than 10% inhibition of these enzymes at a concentration of 200 μM. researchgate.net This selectivity is a key attribute for developing targeted therapies with fewer off-target effects.

| Compound | SIRT2 IC50 (μM) | Selectivity | Source |

|---|---|---|---|

| 8-Bromo-6-chloro-2-pentylchroman-4-one | 4.5 | Highly selective over SIRT1 and SIRT3 | researchgate.net |

| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | Highly selective over SIRT1 and SIRT3 | researchgate.net |

Monoamine Oxidase B (MAO-B) Inhibition

The chromanone scaffold has also been investigated for its potential to inhibit monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govcore.ac.uk While specific data on 6-chloro-8-methyl derivatives is not detailed in the provided results, related chroman-4-one analogues have shown promising activity. For example, certain (E)-3-benzylidenechroman-4-one derivatives have been evaluated as MAO-B inhibitors. nih.gov One study identified a chromanone derivative with nanomolar potency, exhibiting an IC50 of 8.62 nM for MAO-B and a selectivity index greater than 11,000-fold over MAO-A. nih.gov Another study on propargyl gem-dimethylchromanamines found they were only moderately active against MAO-B. researchgate.net These findings suggest that the chroman-4-one core can be a viable scaffold for developing MAO-B inhibitors, although the specific substitution pattern is critical for potency and selectivity. nih.gov

DNA Methyltransferase (DNMT) Inhibition

DNA methyltransferases (DNMTs) are enzymes that play a crucial role in epigenetic gene regulation, and their inhibition is a strategy in cancer therapy. researchgate.net Some flavonoid-type compounds have been explored as DNMT inhibitors. For instance, dihydromyricetin, which contains a chroman-4-one core structure, has been shown to inhibit DNMT1 in a cell-free assay. google.com Additionally, nitroflavanones, which are also based on the chroman-4-one skeleton, have been designed as DNMT inhibitors. amazonaws.com While these findings indicate the potential of the broader chroman-4-one class to interact with this enzyme target, direct studies evaluating the DNMT inhibitory activity of this compound derivatives were not found in the provided search results.

Topoisomerase IIα Inhibition

Topoisomerases are critical enzymes in DNA metabolism, and their inhibition is a key mechanism for certain anticancer agents. nih.gov While some chloro-substituted chromone (not chroman-4-one) derivatives have been investigated as potential topoisomerase inhibitors, a specific investigation into the Topoisomerase IIα inhibitory activity of this compound or its derivatives has not been documented in the reviewed scientific literature. tsijournals.com Therefore, no data on their efficacy or mechanism of action in this context can be provided.

α-Glucosidase and Lipoxygenase (LOX) Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs, and lipoxygenase inhibitors have potential anti-inflammatory applications. The chromone scaffold, a related structure to chroman-4-one, is known to be a source of α-glucosidase inhibitors. researchgate.netacs.orgresearchgate.netnih.govacs.org However, dedicated studies evaluating this compound derivatives for their inhibitory potential against α-glucosidase or lipoxygenase have not been identified in publicly accessible research.

α-L-iduronidase Inhibition

Deficiency of the lysosomal enzyme α-L-iduronidase is the cause of mucopolysaccharidosis type I. While inhibitors of this enzyme are of therapeutic interest, there is no available research to suggest that this compound or its derivatives have been synthesized or evaluated for this specific activity.

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

The chroman-4-one core is present in various natural and synthetic compounds with reported antimicrobial properties. researchgate.net For instance, derivatives of the related compound 6,8-dichloro-2-methyl-4H-chromen-4-one have been synthesized and screened for antifungal and antibacterial activities. researchgate.net However, specific studies detailing the antimicrobial spectrum and potency of this compound derivatives are not available.

Antioxidant Capacity Assessment

Chroman and chromone derivatives are well-known for their antioxidant properties, largely attributed to their ability to scavenge free radicals. Despite this general understanding of the broader chemical class, specific in vitro antioxidant capacity assessments (such as DPPH, ABTS, or ORAC assays) for this compound and its derivatives have not been reported in the reviewed literature.

Anti-inflammatory Properties Research

The anti-inflammatory potential of chromone and chroman-4-one derivatives has been a subject of interest in medicinal chemistry. researchgate.net However, there is a lack of specific published research on the in vitro anti-inflammatory properties of this compound derivatives, such as their effects on inflammatory mediators or cellular models of inflammation.

Receptor Binding and Agonistic/Antagonistic Effects

The interaction of small molecules with specific receptors is fundamental to their pharmacological activity. Recently, chroman derivatives have been explored as antagonists for the PD-1/PD-L1 immune checkpoint. nih.gov Additionally, certain substituted chroman-4-ones have been identified as selective inhibitors of SIRT2. acs.orgnih.gov One study on novel chroman-4-one derivatives as human rhinovirus inhibitors suggested a capsid-binding mechanism of action. Despite these examples within the broader class of chromans, no specific data exists in the literature regarding the receptor binding profile or any agonistic or antagonistic effects of this compound derivatives.

Due to the absence of specific research data for this compound and its derivatives in the aforementioned areas, no data tables can be generated at this time.

Somatostatin (B550006) Receptor Affinity

Current scientific literature available through targeted searches does not provide specific in vitro studies on the direct binding affinity of this compound or its derivatives for somatostatin receptor subtypes (SSTR1-SST5). While somatostatin receptors are significant targets in various pathologies and have been studied extensively for other compounds, research directly linking them to the this compound scaffold is not presently documented in the search results. acs.orgnih.govnih.gov

Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions

In vitro research specifically detailing the interactions of this compound derivatives with serotonin (5-HT) and dopamine (D) receptors is not available in the reviewed search results. Although chroman-based structures and related heterocyclic compounds are known to interact with various CNS receptors, direct binding assays and affinity data for this compound derivatives on these specific neurotransmitter receptors have not been identified. nih.govnih.gov The chroman-4-one skeleton is recognized as a "privileged structure" due to its wide range of biological activities, which are highly dependent on its substitution patterns. acs.orgnih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The structure-activity relationship (SAR) for chroman-4-one derivatives reveals that the biological activity is critically dependent on the nature and position of substituents on the bicyclic scaffold. researchgate.netnih.govnih.gov Key positions for substitution that modulate activity include the aromatic ring (positions 5, 6, 7, 8) and the heterocyclic ring (position 2). acs.orgacs.org

Influence of Halogenation on Biological Activity

Halogenation of the chroman-4-one scaffold is a key strategy for modulating biological activity. Studies on related derivatives show that introducing halogens, particularly at positions 6 and 8, significantly influences their inhibitory potency against certain enzymes like Sirtuin 2 (SIRT2). acs.orgnih.gov

Larger, electron-withdrawing substituents at the 6- and 8-positions are considered favorable for activity. nih.govacs.org For instance, the substitution of a chloro group at position 6 has been shown to enhance the potency of some chroman-4-one derivatives. nih.gov In one study, a 6-bromo-8-chloro-chroman-4-one derivative (IC₅₀ 1.8 μM) demonstrated approximately double the SIRT2 inhibitory activity compared to a derivative with only an 8-chloro substitution (IC₅₀ 4.3 μM). nih.gov This suggests that the presence and nature of the halogen at position 6 are crucial. Specifically, a bromide at this position was proposed to be a better halogen bonding group than a chloride, potentially enhancing interaction with a target's backbone carbonyl. nih.gov The general trend indicates that halogen substitution at positions 6 and 8 tends to preserve or enhance biological affinity more effectively than at positions 5 or 7. nih.gov

Table 1: Effect of Halogenation on SIRT2 Inhibition by Chroman-4-one Derivatives (Data derived from studies on related chroman-4-one structures)

| Compound Derivative | Substitution Pattern | IC₅₀ (μM) |

|---|---|---|

| Derivative A | 8-Chloro, 2-Pentyl | 4.3 |

| Derivative B | 6-Bromo, 8-Chloro, 2-Pentyl | 1.8 |

| Derivative C | 6,8-Dibromo, 2-Pentyl | 1.5 |

This table is interactive. Click on headers to sort.

Role of Side Chain Substituents and Heterofunctionalities

The substituent at the 2-position of the chroman-4-one ring is critical for biological activity. acs.orgnih.gov SAR studies on related SIRT2 inhibitors reveal a strong dependence on the length and structure of the alkyl side chain at this position. nih.gov

Alkyl Chain Length: The inhibitory effect is sensitive to the length of the alkyl chain. An n-pentyl group was found to be optimal among several n-alkyl derivatives studied, showing better activity than both shorter (n-propyl) and longer (n-heptyl) chains. acs.orgnih.gov

Branching and Bulk: Bulky groups or branching in the side chain near the chroman-4-one ring tend to decrease activity. For example, an n-propyl derivative showed higher activity than its branched isopropyl analogue. acs.orgnih.gov Similarly, introducing a large phenyl group at this position also resulted in diminished inhibition. nih.gov

Heterofunctionalities: To improve properties like hydrophilicity, various heterofunctional groups have been introduced into the side chain. Incorporating polar moieties such as terminal hydroxyls, carboxylic acids, or amides into the alkyl side chain can significantly alter activity. nih.gov For instance, replacing a pentyl side chain with a more polar ethylene (B1197577) glycol side chain led to a significant drop in inhibitory activity against SIRT2. nih.gov The introduction of piperidine (B6355638) and morpholine (B109124) moieties, which are charged at physiological pH, also proved unfavorable for activity within a specific hydrophobic binding pocket. nih.gov

Table 2: Influence of Side Chain at Position 2 on SIRT2 Inhibition (Data derived from studies on related chroman-4-one structures)

| Side Chain Substituent (at C2) | % Inhibition (at a given concentration) | IC₅₀ (μM) |

|---|---|---|

| n-Pentyl | 82% | 5.5 |

| n-Propyl | 76% | 10.6 |

| n-Heptyl | 57% | - |

| Isopropyl | 52% | - |

| Phenyl | 20% | - |

This table is interactive. Click on headers to sort.

Future Research Directions and Unexplored Avenues in 6 Chloro 8 Methylchroman 4 One Research

Development of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The synthesis of the chroman-4-one core has traditionally relied on methods like acid-catalyzed intramolecular cyclizations. ijrpc.com However, modern organic synthesis is increasingly focused on sustainability, efficiency, and atom economy. Future research should prioritize the development of novel synthetic routes to 6-chloro-8-methylchroman-4-one that align with these principles.

Promising areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully used for the base-promoted condensation of 2'-hydroxyacetophenones with aldehydes to produce 2-alkyl-substituted chroman-4-ones, often with high yields and significantly reduced reaction times. ijrpc.comacs.org Adapting this method for the specific starting materials required for this compound could offer a more efficient pathway.

Photoredox Catalysis: Visible-light-mediated reactions represent a green and mild approach for synthesizing complex molecules. A doubly decarboxylative Giese-type reaction has been developed for creating 2-substituted-chroman-4-ones, showcasing the potential of photoredox strategies. nih.govrsc.org Investigating similar light-driven, radical-based cascade reactions could provide a novel and sustainable route to the target compound. mdpi.com

Catalytic Dehydrogenation and Cross-Coupling: For derivatives where a chromanone is already available, palladium-catalyzed dehydrogenation followed by arylation has proven effective. organic-chemistry.org Exploring eco-friendly dehydrogenation agents could further enhance the sustainability of such late-stage functionalization approaches. rasayanjournal.co.in

| Synthetic Strategy | Potential Advantages for this compound | Relevant Research |

| Microwave-Assisted Condensation | High efficiency, reduced reaction times, potentially higher yields. | Luthman and coworkers (2009) ijrpc.com, Olsen et al. (2012) acs.org |

| Visible-Light Photoredox Catalysis | Utilizes green energy source, mild reaction conditions, novel reactivity. | Albrecht et al. (2021) nih.govrsc.org |

| Cascade Radical Annulation | High bond-forming efficiency, construction of complex molecules in one pot. | Wang et al. (2022) mdpi.com |

| Eco-Friendly Dehydrogenation | Avoids harsh or toxic reagents, improves sustainability of final steps. | Pande & Shirodkar (2013) rasayanjournal.co.in |

Deeper Mechanistic Elucidation of Biological Actions in Cellular Contexts

Chromanone derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. nih.govnih.govnih.gov The specific substitutions on this compound likely confer a unique biological profile that warrants detailed mechanistic investigation. Future studies should move beyond preliminary screening to dissect its precise effects at the cellular and molecular levels.

Key research questions to address include:

Antiproliferative and Apoptotic Effects: Synthetic chromenone derivatives have demonstrated the ability to induce apoptosis in human cancer cell lines, accompanied by an increase in reactive oxygen species (ROS) and NADPH oxidase (NOX) production. nih.gov Research should investigate if this compound induces cell death in cancer cells and elucidate the specific apoptotic pathway involved (extrinsic vs. intrinsic). nih.gov

Enzyme Inhibition: The chroman-4-one scaffold is the basis for potent and selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation and a target in neurodegenerative diseases and cancer. acs.orgnih.gov Notably, the related compound 8-bromo-6-chloro-2-pentylchroman-4-one is a powerful SIRT2 inhibitor. acs.orgmdpi.com It is critical to determine if this compound also inhibits SIRT2 or other enzymes and to quantify its potency and selectivity.

Cellular Signaling: The impact of the compound on key cellular signaling pathways should be explored. This includes assessing its effect on pathways related to inflammation (e.g., NF-κB), cell survival (e.g., PI3K/Akt), and metabolic regulation.

Advanced Computational Modeling for Precise Activity Prediction and Lead Optimization

Computational chemistry provides powerful tools to predict biological activity, understand structure-activity relationships (SAR), and guide the rational design of more potent and selective analogs. Applying these methods to this compound could accelerate its development from a chemical entity to a lead compound.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been successfully developed for other chromone (B188151) derivatives to correlate their structural features with biological activities, such as the inhibition of monoamine oxidases (MAOs). tandfonline.comnih.gov A QSAR study involving a library of analogs of this compound could reveal the precise contribution of the chloro and methyl groups and guide the design of new derivatives with enhanced activity. nih.gov

Pharmacophore Modeling and Molecular Docking: These techniques can predict how the compound binds to potential protein targets. For instance, docking studies have identified key interactions between chromone derivatives and the active sites of MAO and human estrogen receptor-α (hER-α). tandfonline.comnih.gov Modeling the docking of this compound into the binding sites of known chromanone targets (like SIRT2) could generate testable hypotheses about its mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

| Computational Method | Application for this compound Research | Relevant Research |

| 3D-QSAR | Predict biological activity based on 3D structure; identify key structural features for activity. | Saha et al. (2023) tandfonline.comnih.gov, Dahiya et al. (2023) nih.gov |

| Pharmacophore Modeling | Identify essential 3D features required for biological activity; screen virtual libraries for new hits. | Ali et al. (2023) nih.gov |

| Molecular Docking | Predict the preferred binding orientation of the compound within a target protein's active site. | Saha et al. (2023) tandfonline.comnih.gov |

| Molecular Dynamics (MD) | Simulate the movement of the compound and protein to assess binding stability and conformational changes. | Ali et al. (2023) nih.gov |

Exploration of Undiscovered Pharmacological Targets and Biological Pathways

While chromanones are known to interact with targets like SIRT2 and MAO-B, the vast landscape of the human proteome likely holds undiscovered binding partners for this scaffold. nih.govacs.orgacs.org The unique electronic and steric properties imparted by the 6-chloro and 8-methyl substitutions may direct the compound toward novel biological targets that are not engaged by other chromanone derivatives.

Future avenues for target discovery include:

High-Throughput Screening (HTS): Screening this compound against large panels of recombinant enzymes and receptor binding assays can rapidly identify potential primary targets and off-targets.

Chemoproteomics: Techniques such as affinity chromatography using the compound as bait can identify interacting proteins directly from cell lysates, providing an unbiased approach to target discovery. nih.gov

Phenotypic Screening and Pathway Analysis: Conducting phenotypic screens (e.g., monitoring changes in cell morphology, migration, or organelle function) followed by transcriptomic or proteomic analysis can reveal which biological pathways are perturbed by the compound, offering clues to its mechanism and potential targets. nih.gov A multitarget approach is increasingly relevant, and this compound could prove to be a valuable multi-target ligand for complex diseases like Alzheimer's. acs.org

Integration of Multi-Omics Data with Chroman-4-one Research

To achieve a holistic understanding of the biological impact of this compound, future research should leverage the power of multi-omics data integration. This approach combines data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive picture of a drug's effect on cellular systems. nih.govahajournals.org

A forward-thinking research strategy would involve:

Data Acquisition: Treat relevant cell models (e.g., cancer cells, neurons) with this compound and perform parallel analyses to generate comprehensive datasets for the transcriptome (RNA-Seq), proteome (mass spectrometry-based proteomics), and metabolome (LC-MS/GC-MS).

Integrative Analysis: Employ advanced computational and bioinformatic tools to integrate these disparate datasets. nih.gov Network-based approaches can map the changes onto known biological pathways and protein-protein interaction networks, revealing the compound's systemic effects. ahajournals.orgnih.gov

Insight Generation: This integrated analysis can lead to the identification of key driver pathways, predictive biomarkers of response, and novel, mechanistically informed therapeutic hypotheses that would be missed by single-omics analysis alone. nih.gov It allows researchers to bridge the gap from a simple molecular interaction to a complex phenotypic outcome. tandfonline.com

By pursuing these advanced research directions, the scientific community can systematically unravel the biological functions and therapeutic potential of this compound, potentially transforming it from an obscure chemical into a valuable tool for biological research and drug discovery.

Q & A

Basic Research Question

- NMR : and NMR identify substituents (e.g., methyl and chloro groups) and confirm the chromanone backbone. For example, methyl protons typically appear at δ 2.1–2.5 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .

- IR : A strong carbonyl stretch (~1650–1700 cm) confirms the chroman-4-one structure .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHClO) and detects fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection ensures purity >95% .

How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Advanced Research Question

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For chromanone derivatives:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL refines structures using least-squares methods. Key parameters include R factor (<0.05) and wR factor (<0.10) .

- Conformational Analysis : The pyran ring often adopts an envelope conformation (puckering parameters: Q ≈ 0.50 Å, θ ≈ 120°) .

- Hydrogen Bonding : Weak C–H···O and C–H···π interactions stabilize the crystal lattice (Table 1) .

Table 1. Example Intermolecular Interactions in Chromanone Derivatives

| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| C–H···O | 2.45–2.60 | 145–160 | Stabilizes layers |

| C–H···π | 3.30–3.50 | 155–170 | Enhances 3D network |

How should researchers address contradictions between spectroscopic and crystallographic data?

Advanced Research Question

Discrepancies may arise from dynamic effects (e.g., solution vs. solid-state conformers). Methodological steps include:

Validation : Replicate experiments under controlled conditions (e.g., temperature, solvent) .

Complementary Techniques : Pair XRD with DFT calculations to compare experimental and theoretical bond lengths .

Error Analysis : Assess systematic errors (e.g., crystal twinning in XRD) or instrumental calibration in spectroscopy .

Statistical Testing : Apply χ² tests to refine XRD models or use Bayesian analysis for NMR peak assignments .

What computational strategies predict the electronic properties of this compound?

Advanced Research Question

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps ~4–5 eV) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF) on solubility and stability .

- Docking Studies : For bioactive derivatives, AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) .

How to design in vitro bioactivity studies for this compound derivatives?

Advanced Research Question

- Target Selection : Prioritize targets based on chromanone bioactivity (e.g., anticancer: apoptosis assays; antiviral: protease inhibition) .

- Dose-Response : Use IC/EC values (e.g., 10–100 μM range) with positive/negative controls .

- Mechanistic Probes : Include ROS detection, mitochondrial membrane potential assays, and Western blotting for pathway validation .

- Data Reproducibility : Triplicate experiments with ANOVA statistical analysis (p < 0.05) .

What are best practices for reporting crystallographic data in publications?

Advanced Research Question

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement details (e.g., R factors, temperature) .

- Visualization : Use ORTEP diagrams to show thermal ellipsoids and Mercury for packing diagrams .

- Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.